molecular formula C8H7FN2O4 B8589394 2-(1,3-Dioxolan-2-yl)-5-fluoro-3-nitropyridine CAS No. 1312605-89-2

2-(1,3-Dioxolan-2-yl)-5-fluoro-3-nitropyridine

Cat. No.: B8589394
CAS No.: 1312605-89-2
M. Wt: 214.15 g/mol
InChI Key: CRSZOKKYCUBQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxolan-2-yl)-5-fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C8H7FN2O4 and its molecular weight is 214.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1312605-89-2

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-5-fluoro-3-nitropyridine

InChI

InChI=1S/C8H7FN2O4/c9-5-3-6(11(12)13)7(10-4-5)8-14-1-2-15-8/h3-4,8H,1-2H2

InChI Key

CRSZOKKYCUBQBK-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(C=C(C=N2)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-3-nitropicolinaldehyde (12.5 g, 73.48 mmol) in toluene (220 mL) were added p-toluene sulfonic acid (698 mg, 3.67 mmol) and ethylene glycol (20.7 mL, 367.43 mmol) at 25° C. The reaction mixture was heated to 120° C. for overnight and water was removed using dean-stark apparatus. Reaction mass was cooled to 25° C. Water was added to the reaction mass and extracted with EtOAc. Organic layer was washed with brine and dried over Na2SO4. The organic layer was concentrated in vacuo and purified by column chromatography on silica gel using 0-10% EtOAc in hexane to give 2-(1,3-dioxolan-2-yl)-5-fluoro-3-nitropyridine: 1H NMR (400 MHz, DMSO-d6): δ 4.02 (s, 4H), 6.22 (s, 1H), 8.939 (d, 1H, J=1.2 Hz); LC-MS (ESI) m/z 215.1 [M+H]+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
698 mg
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.